molecular formula C22H25N3O5S B2737439 (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1105233-90-6

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2737439
CAS RN: 1105233-90-6
M. Wt: 443.52
InChI Key: ROSFHFAYIBYMBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Reactions

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone and related compounds have been studied for their synthesis and involvement in chemical reactions. A notable method involves the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, exhibiting good yields, high selectivity, low catalyst loading, and faster reaction times, confirmed by nOe studies and X-ray crystallography (B. Reddy et al., 2012).

Corrosion Inhibition

Studies on the inhibitive effect of organic inhibitors on mild steel corrosion in acidic mediums highlighted the potential of furan-2-yl methanone derivatives. Specifically, derivatives like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-APFM)] showed promising corrosion inhibition efficiencies up to 80% and 73%, respectively, through mechanisms like Langmuir adsorption isotherm, providing a protective film on mild steel surfaces (P. Singaravelu et al., 2022).

Antimicrobial and Anticancer Activities

The design and synthesis of azole derivatives including structures related to the mentioned compound have been explored for their antimicrobial activities. New 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives were synthesized, with some displaying activity against tested microorganisms, highlighting the potential for antimicrobial applications (Serap Başoğlu et al., 2013). Additionally, novel thioxothiazolidin-4-one derivatives synthesized from furan-2-carbohydrazide showed significant anticancer and antiangiogenic effects in a mouse Ehrlich Ascites Tumor model, suggesting potential for anticancer therapy (S. Chandrappa et al., 2010).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype, with derivatives showing potent activity against the Mycobacterium tuberculosis H37Rv strain. This research highlights the structure-activity relationship and therapeutic potential of these compounds in treating tuberculosis (S. Pancholia et al., 2016).

properties

IUPAC Name

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-27-18-11-15(12-19(28-2)21(18)29-3)22(26)25-8-6-24(7-9-25)13-20-23-16(14-31-20)17-5-4-10-30-17/h4-5,10-12,14H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFHFAYIBYMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

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